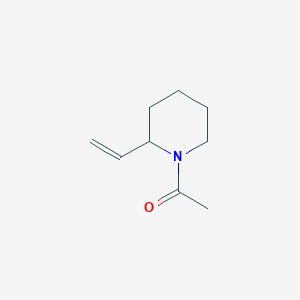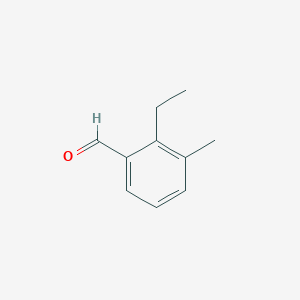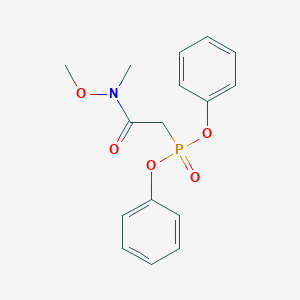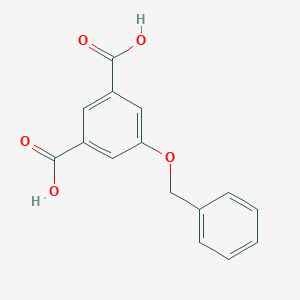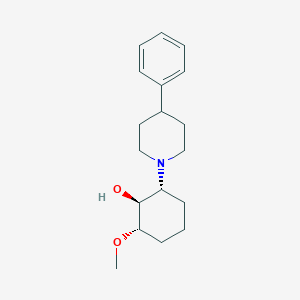
6-Methoxyvesamicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxyvesamicol is a chemical compound that is used in scientific research as a tool to study the synaptic vesicle protein vesicular acetylcholine transporter (VAChT). VAChT is responsible for the transport of acetylcholine into synaptic vesicles, and its dysfunction has been implicated in several neurological disorders. 6-Methoxyvesamicol is a potent inhibitor of VAChT and has been used to study the role of VAChT in various physiological and pathological processes.
作用機序
6-Methoxyvesamicol is a potent inhibitor of 6-Methoxyvesamicol and works by binding to the transporter and preventing the uptake of acetylcholine into synaptic vesicles. This leads to a decrease in the release of acetylcholine and a disruption of synaptic transmission.
生化学的および生理学的効果
The inhibition of 6-Methoxyvesamicol by 6-Methoxyvesamicol has several biochemical and physiological effects. It leads to a decrease in the release of acetylcholine, which is a neurotransmitter involved in various physiological processes such as muscle contraction, memory formation, and attention. Additionally, it has been shown to affect the release of other neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
The use of 6-Methoxyvesamicol in lab experiments has several advantages. It is a potent and selective inhibitor of 6-Methoxyvesamicol, which allows for the specific study of the role of 6-Methoxyvesamicol in various physiological and pathological processes. Additionally, it has a long half-life, which allows for prolonged inhibition of 6-Methoxyvesamicol.
However, there are also limitations to the use of 6-Methoxyvesamicol in lab experiments. It is a toxic compound and must be handled with care. Additionally, its potency and selectivity can lead to off-target effects, which must be taken into consideration when interpreting results.
将来の方向性
There are several future directions for the use of 6-Methoxyvesamicol in scientific research. It can be used to study the role of 6-Methoxyvesamicol in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, it can be used to investigate the effects of 6-Methoxyvesamicol inhibition on other physiological processes such as pain and inflammation. Finally, it can be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems.
合成法
The synthesis of 6-Methoxyvesamicol involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 6-Methoxyvesamicol.
科学的研究の応用
6-Methoxyvesamicol has been used extensively in scientific research to study the role of 6-Methoxyvesamicol in various physiological and pathological processes. It has been used to investigate the effects of 6-Methoxyvesamicol inhibition on synaptic transmission, learning, and memory. Additionally, it has been used to study the role of 6-Methoxyvesamicol in neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
120447-25-8 |
|---|---|
製品名 |
6-Methoxyvesamicol |
分子式 |
C18H27NO2 |
分子量 |
289.4 g/mol |
IUPAC名 |
(1S,2S,6R)-2-methoxy-6-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO2/c1-21-17-9-5-8-16(18(17)20)19-12-10-15(11-13-19)14-6-3-2-4-7-14/h2-4,6-7,15-18,20H,5,8-13H2,1H3/t16-,17+,18+/m1/s1 |
InChIキー |
NAKRPILSDWVBMV-SQNIBIBYSA-N |
異性体SMILES |
CO[C@H]1CCC[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES |
COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |
正規SMILES |
COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |
その他のCAS番号 |
120447-25-8 |
同義語 |
6-methoxyvesamicol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



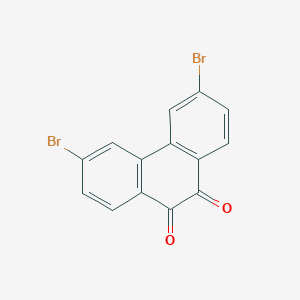
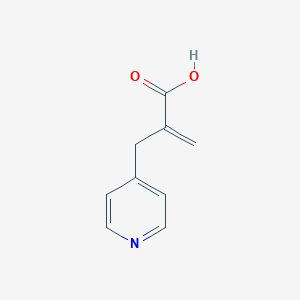
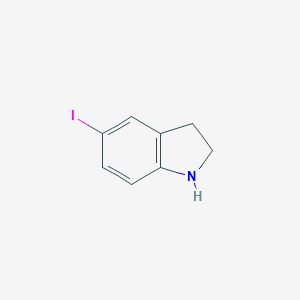
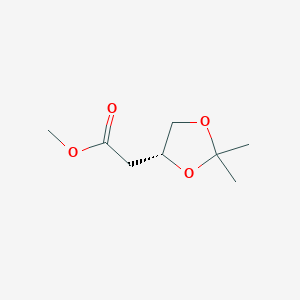
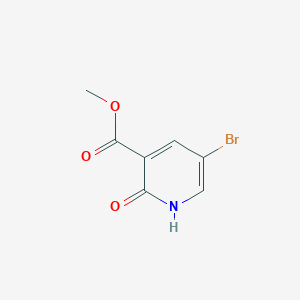
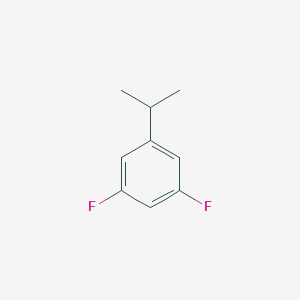
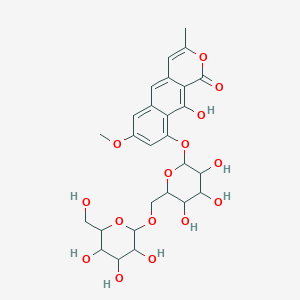
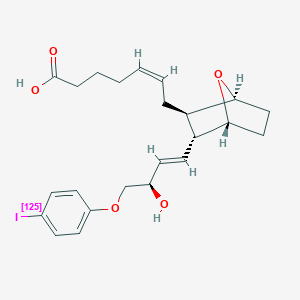
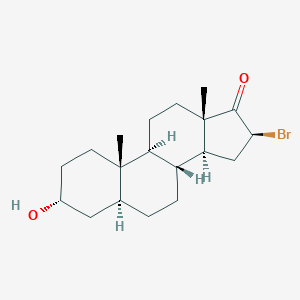
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
